molecular formula C15H14N2O3 B2501688 (E)-2-(3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl)benzoic acid CAS No. 1798417-07-8

(E)-2-(3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl)benzoic acid

Cat. No. B2501688
CAS RN: 1798417-07-8
M. Wt: 270.288
InChI Key: DWHRCYOINTVFAK-BQYQJAHWSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The compound has a conjugated system involving the pyrazole ring and the propenyl group, which could have implications for its chemical reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group suggests that it would have acidic properties .

Scientific Research Applications

Synthesis of Novel Derivatives

(E)-2-(3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl)benzoic acid serves as a versatile building block in the synthesis of various azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, as demonstrated by the work of Farag et al. (2011). This compound is effective in reactions with various N-nucleophiles to produce a range of arylaminoprop-2-en-1-one derivatives and other complex structures.

Role in Antimicrobial and Antifungal Studies

A study by Shubhangi et al. (2019) highlights the antimicrobial potential of pyrazole derivatives, including those similar to (E)-2-(3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl)benzoic acid. This research focused on synthesizing and testing these compounds against bacterial and fungal strains, showing promising results.

Advanced Material Development

The compound also finds application in material science, particularly in the synthesis of metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands. Guerrero et al. (2008) explored this area, highlighting its potential in developing new materials with unique properties.

Exploring Unexpected Reactions

An unexpected formation of different complex compounds from derivatives of (E)-2-(3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl)benzoic acid was investigated by Rodríguez et al. (2022). This study provides insights into novel methodologies and reaction pathways, contributing to the understanding of complex organic reactions.

Antibacterial and Biofilm Inhibition

A novel bis(pyrazole-benzofuran) hybrid, related to the chemical structure , was synthesized and tested for its antibacterial efficacy and biofilm inhibition capabilities by Mekky & Sanad (2020). The study revealed significant inhibitory activity against various bacterial strains, indicating the potential of such compounds in medical applications.

Development of Heterocyclic Compounds

In organic chemistry, the compound is used for developing heterocyclic compounds with potential biological applications, as demonstrated by Adnan et al. (2014). This research sheds light on the synthesis and potential applications of these compounds in various fields.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Without more specific information, it’s difficult to predict .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. It could potentially be explored for use in pharmaceuticals, given the known biological activities of pyrazoles .

properties

IUPAC Name

2-[(E)-3-(1,3-dimethylpyrazol-4-yl)-3-oxoprop-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-13(9-17(2)16-10)14(18)8-7-11-5-3-4-6-12(11)15(19)20/h3-9H,1-2H3,(H,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHRCYOINTVFAK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)C=CC2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1C(=O)/C=C/C2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl)benzoic acid

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